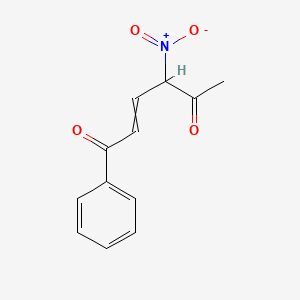
4-Nitro-1-phenylhex-2-ene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-phenylhex-2-ene-1,5-dione is an organic compound with the molecular formula C12H11NO4 It is characterized by the presence of a nitro group (-NO2) and a phenyl group (-C6H5) attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-phenylhex-2-ene-1,5-dione typically involves the nitration of 1-phenylhex-2-ene-1,5-dione. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions, including temperature and concentration, are carefully monitored to ensure the selective nitration of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-phenylhex-2-ene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro ketones or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
4-Nitro-1-phenylhex-2-ene-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-1-phenylhex-2-ene-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1-phenylbut-2-ene-1,5-dione: Similar structure but with a shorter carbon chain.
4-Nitro-1-phenylpent-2-ene-1,5-dione: Similar structure but with a different carbon chain length.
4-Nitro-1-phenylhept-2-ene-1,5-dione: Similar structure but with a longer carbon chain.
Uniqueness
4-Nitro-1-phenylhex-2-ene-1,5-dione is unique due to its specific carbon chain length and the presence of both nitro and phenyl groups
Properties
CAS No. |
41768-55-2 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-nitro-1-phenylhex-2-ene-1,5-dione |
InChI |
InChI=1S/C12H11NO4/c1-9(14)11(13(16)17)7-8-12(15)10-5-3-2-4-6-10/h2-8,11H,1H3 |
InChI Key |
NLGHNKHWOHDUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=CC(=O)C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
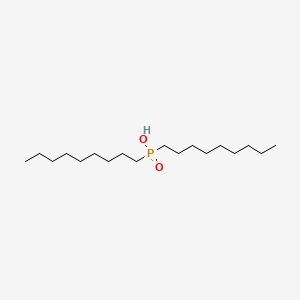
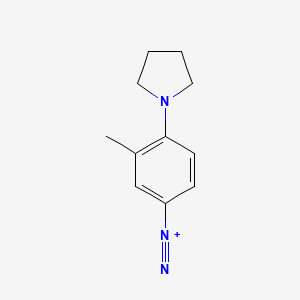
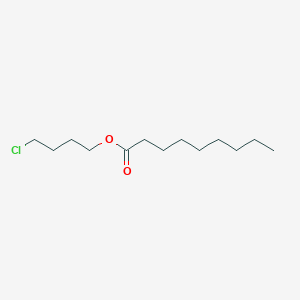
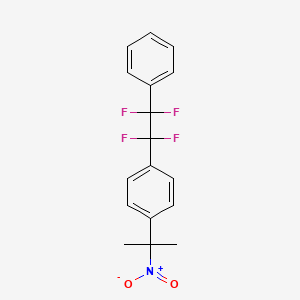
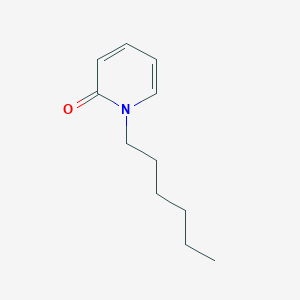
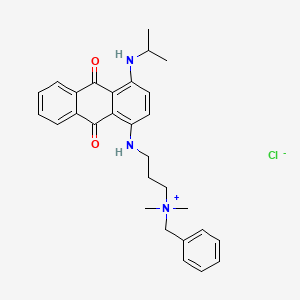
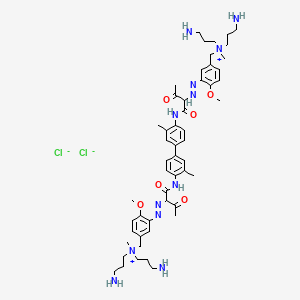
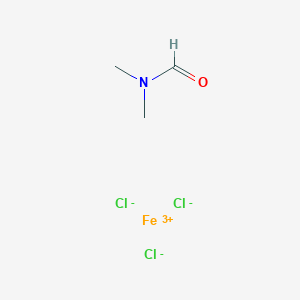
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
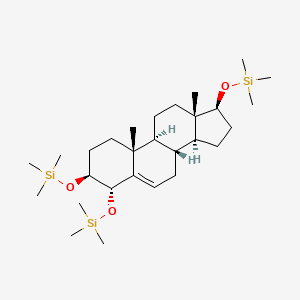
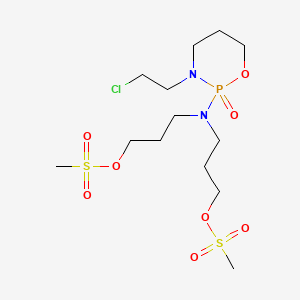
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
